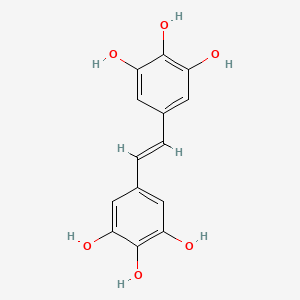

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol

Description

Historical Context and Discovery

3,3',4,4',5,5'-Hexahydroxystilbene (M8) was first synthesized as part of efforts to optimize the bioactivity of resveratrol, a naturally occurring stilbenoid. Early work in the late 2000s explored hydroxylation patterns to enhance antioxidant and antiproliferative properties. The compound gained prominence through studies demonstrating its efficacy in impairing melanoma progression in murine models, where it reduced metastatic spread by modulating stromal cell interactions. Its synthetic origin contrasts with resveratrol, which is naturally abundant in plants, underscoring M8's tailored design for therapeutic applications.

Relationship to Resveratrol and Stilbenoid Family

M8 belongs to the stilbenoid family, characterized by a 1,2-diphenylethylene backbone. While resveratrol (3,5,4'-trihydroxystilbene) contains three hydroxyl groups, M8 features six hydroxyl groups at the 3,3',4,4',5,5' positions (Table 1). This structural modification amplifies its redox activity and binding affinity to cellular targets, such as sirtuins and estrogen receptors. Comparative analyses reveal that M8’s additional hydroxyl groups enhance its ability to scavenge free radicals and induce oxidative stress in malignant cells, mechanisms less pronounced in resveratrol.

Table 1: Structural Comparison of Resveratrol and 3,3',4,4',5,5'-Hexahydroxystilbene

| Feature | Resveratrol | 3,3',4,4',5,5'-Hexahydroxystilbene |

|---|---|---|

| Hydroxyl Group Positions | 3,5,4' | 3,3',4,4',5,5' |

| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₁₂O₆ |

| Natural Occurrence | Grapes, berries | Synthetic |

| Primary Bioactivities | Antioxidant, cardioprotective | Antiproliferative, pro-senescent |

Nomenclature and Alternative Designations

The compound’s IUPAC name, 5,5'-(1E)-1,2-ethenediylbis-1,2,3-benzenetriol, reflects its stereochemistry and substituent arrangement. It is alternatively designated as M8 in pharmacological literature, a label derived from its developmental lineage as a resveratrol analogue. Other synonyms include hexahydroxy-trans-stilbene and 3,3',4,4',5,5'-hexahydroxydibenzylethene. The "E" configuration (trans) is critical for its biological activity, as cis isomers exhibit reduced potency.

Properties

IUPAC Name |

5-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIXFZJBOJTTET-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C2=CC(=C(C(=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol typically involves the reaction of 1,2,3-benzenetriol with an appropriate ethenediyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the ethenediyl bridge. Common solvents used in this synthesis include ethanol and methanol, which help in dissolving the reactants and maintaining the reaction environment.

Industrial Production Methods

On an industrial scale, the production of 5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

Substitution: The hydroxyl groups in the benzenetriol moieties can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions, often in the presence of a base to deprotonate the hydroxyl groups.

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted benzenetriol compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antioxidant Activity

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol exhibits potent antioxidant properties. Its ability to scavenge free radicals makes it a candidate for preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance, the compound has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values indicating strong growth inhibition . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the synthesis of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential therapeutic agent for inflammatory diseases .

Agricultural Applications

This compound has been investigated for its role in enhancing plant resistance to pathogens. Its application in agricultural settings can improve crop yield and resilience against diseases by acting as a natural pesticide or growth enhancer.

Environmental Applications

This compound's antioxidant properties extend to environmental science where it can be used in bioremediation processes to detoxify pollutants. Its ability to absorb heavy metals and other harmful substances from the environment is under investigation for potential applications in soil and water purification.

Case Studies

Mechanism of Action

The mechanism by which 5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol exerts its effects is primarily through its ability to donate electrons, thereby neutralizing free radicals and reducing oxidative stress. The molecular targets include various reactive oxygen species (ROS) and free radicals, which are neutralized through redox reactions facilitated by the compound’s hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Benzenetriol: A simpler analog with similar antioxidant properties but lacking the ethenediyl bridge.

1,4-Benzenediol: Another related compound with two hydroxyl groups, used in similar applications but with different reactivity due to its structure.

Uniqueness

5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol is unique due to the presence of the ethenediyl bridge, which enhances its stability and reactivity compared to simpler benzenetriol derivatives. This structural feature allows for more diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol, also known as 4,3',5'-trihydroxyresveratrol, is a polyphenolic compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H12O6

- Molecular Weight : 276.24 g/mol

- CAS Number : 637776-83-1

Antioxidant Properties

This compound exhibits potent antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. It has been shown to modulate the NF-kB signaling pathway, which plays a critical role in inflammation.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It has demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress.

Study A: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced neuronal damage in models of Alzheimer's disease. The compound improved cognitive functions and reduced amyloid-beta accumulation.

Study B: Anti-inflammatory Response in Human Cells

In vitro studies using human macrophages revealed that treatment with this compound led to a significant reduction in the secretion of inflammatory markers after exposure to lipopolysaccharides (LPS).

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

- Antioxidant Defense : Enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Inflammation Modulation : Inhibits the activation of NF-kB and downregulates the expression of COX-2.

- Neuroprotection : Increases BDNF (Brain-Derived Neurotrophic Factor) levels which support neuronal survival and growth.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves coupling reactions under controlled conditions. For example, Schlenk-line techniques under inert atmospheres (e.g., nitrogen) are used to prevent oxidation of phenolic groups. Key parameters include:

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and stability of intermediates.

- Catalysts : Palladium-based catalysts or Lewis acids may enhance ethenediyl bridge formation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of polyphenolic intermediates.

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure compound .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-technique approach is essential:

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 280 nm (phenolic absorption).

- NMR Spectroscopy : Confirm the ethenediyl bridge (¹H-NMR: δ 6.2–6.8 ppm for vinyl protons; ¹³C-NMR: δ 120–130 ppm for sp² carbons).

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ ion at m/z 275.0561 for C₁₄H₁₂O₆) validates molecular weight .

Q. What standard analytical techniques are used to determine its physicochemical properties?

- Methodological Answer : Key properties include:

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 2–9) via shake-flask method.

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C).

- pKa Determination : Potentiometric titration in 0.1 M KCl identifies acidic phenolic groups (pKa ~8–10) .

Advanced Research Questions

Q. How can researchers assess the environmental fate of this compound under varying ecological conditions?

- Methodological Answer : Follow the framework of long-term environmental studies (e.g., Project INCHEMBIOL):

- Abiotic Degradation : Conduct photolysis experiments (UV light, λ = 254 nm) to study half-life in water/soil.

- Biotic Transformation : Use microbial consortia from contaminated sites to assess biodegradation rates via LC-MS.

- Ecological Distribution : Model soil-water partitioning (log Kₒₒₒ) using OECD Guideline 121 .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its reactivity?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry).

- Error Analysis : Quantify solvent effects in simulations (e.g., COSMO-RS) to align with observed solvolysis rates.

- Sensitivity Testing : Vary parameters (e.g., dielectric constant) in molecular dynamics models to match kinetic data .

Q. How can advanced spectroscopic methods elucidate its interaction with biological targets (e.g., proteins)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K_D) to enzymes like tyrosinase or COX-2.

- Fluorescence Quenching : Monitor tryptophan residue interactions in albumin (λₑₓ = 280 nm, λₑₘ = 340 nm).

- STD-NMR : Identify epitopes involved in ligand-receptor binding .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, stirring rate).

- Quality Control : Implement in-line FTIR to monitor reaction progression in real time.

- Reproducibility Protocols : Document inert atmosphere thresholds (O₂ < 5 ppm) and moisture levels (<50 ppm) .

Q. What are best practices for reporting conflicting data on its antioxidant activity?

- Methodological Answer :

- Standardized Assays : Use DPPH and ORAC assays with Trolox as a reference control.

- Matrix Effects : Account for solvent polarity (e.g., ethanol vs. DMSO) in radical scavenging studies.

- Meta-Analysis : Compare results across studies using standardized units (µmol TE/g) .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.